molecular formula C10H9BFNO2 B1393126 (7-Fluoro-2-methylquinolin-8-yl)boronic acid CAS No. 1072945-61-9

(7-Fluoro-2-methylquinolin-8-yl)boronic acid

Cat. No. B1393126
M. Wt: 205 g/mol
InChI Key: JJUDZBZHUSMGRX-UHFFFAOYSA-N
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Description

(7-Fluoro-2-methylquinolin-8-yl)boronic acid, also known as FMQ-B, is an organic compound that has recently been gaining attention due to its potential applications in scientific research. This compound is a derivative of quinoline and is composed of a boronic acid group and a fluoroalkyl group. It has been found to have a variety of uses, including as a catalyst in organic synthesis, as a ligand in organometallic chemistry, and as a reagent in the synthesis of active pharmaceutical ingredients (APIs). In addition, FMQ-B has been studied for its potential to act as a receptor for small molecules, and as a potential therapeutic agent in treating certain diseases.

Scientific Research Applications

Catalytic Applications

  • Cp*Rh(III)-Catalyzed Arylation of 8-Methylquinolines: This research demonstrates the Rh(III)-catalyzed selective mono-arylation and diarylation of 8-methylquinolines with organoboron reagents. The method also applies to the arylation of 2-ethylpyridine and heteroarylation with thiophene-2-ylboronic acid. A mechanistic study suggests the involvement of a five-membered rhodacycle intermediate in the catalytic cycle (Kumar et al., 2020).

Luminescent Materials

  • New Class of Luminescent Organic Materials: Research introduced a new class of cheap, easily-synthesizable, and modifiable organic luminescent materials. The study focuses on 1,2-phenylenediboronic acid reacting with 8-hydroxyquinoline, forming luminescent boronic 8-oxoquinoline complexes. These complexes show potential for use in organic light-emitting diodes (OLEDs) (Jarzembska et al., 2017).

Electroluminescent Properties

  • Organoboron Quinolinolates: The study synthesized luminescent organoboron complexes featuring substituted 8-quinolinolates as chelating ligands. The substitution in the quinolinolate has been achieved in the 5 and 7 positions introducing various substituents. These compounds have potential applications in electroluminescent devices (Kappaun et al., 2006).

Chemosensing Applications

  • Novel Styrylquinolinium Boronic Acid as a Chemosensor: A novel water-soluble styrylquinolinium boronic acid was synthesized, exhibiting high selectivity and sensitivity as a chemosensor for hypochlorite ions. This study demonstrates the potential of boronic acid derivatives in chemosensing applications (Wang et al., 2013).

Metal Ion Sensing

  • 8-Hydroxyquinoline Derivative for Metal Ion Sensing: A novel 8-hydroxyquinoline derivative with an appended boron-dipyrromethene function was prepared. It showed pronounced Hg(2+)-selective fluoroionophoric properties, making it a potential candidate for metal ion sensing in aqueous solutions (Moon et al., 2004).

Fluorescence Changes Upon Sugar Binding

  • Arylboronic Acids for Sugar Binding: This study reported on two boronic acids, isoquinoline-7-boronic acid and phenoxathiin-4-boronic acid, which show strong fluorescent intensity changes upon sugar binding. This finding is significant for the design of chemosensors for carbohydrates (Laughlin et al., 2012).

pH-Sensing Properties

  • 8-Hydroxyquinoline-Substituted Boron-Dipyrromethene Compounds: A series of novel 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives were synthesized and characterized. These compounds exhibited OFF-ON-OFF type of pH-dependent fluorescent sensors, indicating their potential as pH sensors (Chen et al., 2011).

properties

IUPAC Name

(7-fluoro-2-methylquinolin-8-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BFNO2/c1-6-2-3-7-4-5-8(12)9(11(14)15)10(7)13-6/h2-5,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUDZBZHUSMGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1N=C(C=C2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674564
Record name (7-Fluoro-2-methylquinolin-8-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Fluoro-2-methylquinolin-8-yl)boronic acid

CAS RN

1072945-61-9
Record name B-(7-Fluoro-2-methyl-8-quinolinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-Fluoro-2-methylquinolin-8-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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